molecular formula C17H22N2 B123852 N1,N3-Dibenzylpropane-1,3-diamine CAS No. 10239-34-6

N1,N3-Dibenzylpropane-1,3-diamine

Cat. No. B123852
CAS RN: 10239-34-6
M. Wt: 254.37 g/mol
InChI Key: RXLUOFXICZSZIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1,N3-Dibenzylpropane-1,3-diamine is a chemical compound that is part of a broader class of diamines, which are important building blocks in the synthesis of various chemicals, including agrochemicals, drugs, and organic materials. Diamines are characterized by the presence of two amine groups, which can be functionalized to create a wide range of derivatives with diverse chemical properties and applications .

Synthesis Analysis

The synthesis of diamines, including derivatives of N1,N3-Dibenzylpropane-1,3-diamine, can be achieved through various methods. One approach involves the nitrogen-directed azidation of σ- and π-C-C bonds, which allows for the formation of orthogonally protected diamines. This method utilizes commercially available copper catalysts and trimethylsilyl azide to promote the diazidation of alkenes, cyclopropanes, and cyclobutanes, leading to the formation of protected 1,2-, 1,3-, and 1,4-diamines . Another synthesis method involves the reduction of corresponding amides, which can be obtained by the addition of chiral lithium amide to an α,β-unsaturated ester, as demonstrated in the preparation of a related compound .

Molecular Structure Analysis

The molecular structure of diamine derivatives can be quite complex, with various substituents influencing the overall geometry and properties of the molecule. For instance, Schiff base compounds derived from diamines can exhibit interesting structural features, such as coplanarity between imino groups and adjacent benzene rings, and specific dihedral angles between benzene rings . Additionally, the crystal structure of diamine complexes can reveal unique topologies and coordination modes, as seen in heterodinuclear complexes and coordination polymers .

Chemical Reactions Analysis

Diamines can participate in a variety of chemical reactions, often serving as ligands in coordination compounds. They can form complexes with transition metals, leading to materials with interesting magnetic properties, such as ferromagnetism or antiferromagnetism . Schiff bases derived from diamines can also engage in hydrogen bonding interactions, which can influence the formation of molecular assemblies and crystal structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of N1,N3-Dibenzylpropane-1,3-diamine derivatives are influenced by their molecular structure and the nature of their substituents. These properties can include solubility, melting points, and thermal stability, which are important for their practical applications. For example, the thermal properties of a copper(II) coordination polymer based on a diamine ligand were characterized through thermal analysis, providing insights into its stability and potential uses . The antimicrobial activity of diamine derivatives has also been studied, revealing structure-activity relationships that could inform the design of new drugs and agrochemicals .

Scientific Research Applications

Synthesis and Characterization

  • N1,N3-Dibenzylpropane-1,3-diamine derivatives have been synthesized and characterized in various studies. For instance, Belda et al. (2023) reported the preparation of (S)-N1,N3-dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine through reduction and characterized it using NMR and mass spectrometry (Belda et al., 2023). Khalaji et al. (2013) synthesized Schiff base compounds including N,N′-bis(3,4-dimethoxybenzylidene)-2,2-dimethylpropane-1,3-diamine hydrate and analyzed their structure using X-ray diffraction (Khalaji et al., 2013).

Metal-Organic Hybrid Compounds

  • Wang et al. (2016) designed ligands based on propane-1,3-diamine, including N1,N1,N3,N3-tetrakis(4-methylbenzyl)propane-1,3-diamine, leading to the assembly of metal–organic hybrid compounds. These compounds were studied for their structure and molecular arrangements (Wang et al., 2016).

Application in Catalysis

  • Evans et al. (2007) explored the use of Ni(II)-bis[(R,R)-N,N'-dibenzylcyclohexane-1,2-diamine]Br(2) as a catalyst in the Michael addition of 1,3-dicarbonyl compounds to nitroalkenes, demonstrating its effectiveness and enantioselectivity (Evans et al., 2007).

Anticorrosive Applications

  • Ashmawy et al. (2022) investigated novel gemini surfactants based on N1,N3-dibenzylpropane-1,3-diamine for inhibiting corrosion of brass alloys in heat exchangers, showing significant efficiency in protecting the alloys during acid cleaning (Ashmawy et al., 2022).

Magnetic Properties and Coordination Chemistry

  • Ribas et al. (1994) studied a compound involving N1,N3-dibenzylpropane-1,3-diamine, focusing on its crystal structure and magnetic properties, revealing insights into the coordination behavior of such compounds (Ribas et al., 1994).

Future Directions

N1,N3-Dibenzylpropane-1,3-diamine is currently employed as a pharmaceutical intermediate . It is an important raw material used in organic synthesis, agrochemicals, and dye stuffs . As such, future research and development will likely continue to explore its potential applications in these areas.

Relevant Papers

Several papers have been published on the topic of 1,3-diamines, including N1,N3-Dibenzylpropane-1,3-diamine . These papers cover various aspects of these compounds, including their synthesis, chemical reactions, and applications in organic chemistry. Further analysis of these papers would provide more detailed information on N1,N3-Dibenzylpropane-1,3-diamine.

properties

IUPAC Name

N,N'-dibenzylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2/c1-3-8-16(9-4-1)14-18-12-7-13-19-15-17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLUOFXICZSZIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCCCNCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70144985
Record name N,N'-Bis(benzyl)-1,3-diaminopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70144985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1,N3-Dibenzylpropane-1,3-diamine

CAS RN

10239-34-6
Record name N,N'-Bis(benzyl)-1,3-diaminopropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010239346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-Bis(benzyl)-1,3-diaminopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70144985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N1,N3-Dibenzylpropane-1,3-diamine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N1,N3-Dibenzylpropane-1,3-diamine
Reactant of Route 3
Reactant of Route 3
N1,N3-Dibenzylpropane-1,3-diamine
Reactant of Route 4
Reactant of Route 4
N1,N3-Dibenzylpropane-1,3-diamine
Reactant of Route 5
Reactant of Route 5
N1,N3-Dibenzylpropane-1,3-diamine
Reactant of Route 6
Reactant of Route 6
N1,N3-Dibenzylpropane-1,3-diamine

Citations

For This Compound
2
Citations
EA Panozzo-Zénere, EOJ Porta, G Arrizabalaga… - European journal of …, 2018 - Elsevier
The development of new chemical entities against the major diseases caused by parasites is highly desired. A library of thirty diamines analogs following a minimalist approach and …
Number of citations: 6 www.sciencedirect.com
D Foster - 2022 - research-repository.uwa.edu.au
The catalytic hydroamination reaction is an effective and atom economic way to prepare a variety of amines from simple olefins. The intramolecular hydroamination reaction involves the …
Number of citations: 2 research-repository.uwa.edu.au

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.